molecular formula C19H23N3O3S2 B14099314 N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide

N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide

Cat. No.: B14099314
M. Wt: 405.5 g/mol
InChI Key: WEAXKLGBUXGXLL-UHFFFAOYSA-N
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Description

N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is a complex organic compound that features a thieno[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide typically involves multi-step organic reactions. The starting materials often include thiophene derivatives and pyrimidine precursors. The reaction conditions may involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the thieno[3,2-d]pyrimidine ring system.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action for N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide involves its interaction with molecular targets such as enzymes or receptors. The thieno[3,2-d]pyrimidine core can bind to active sites, potentially inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: An aromatic compound with a similar sulfur-containing ring structure.

    Thieno[3,2-b]pyridine: Another heterocyclic compound with a fused ring system.

    Thiophene: A simpler sulfur-containing ring that serves as a building block for more complex structures.

Uniqueness

N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is unique due to its specific substitution pattern and the presence of both butyl and methyl groups. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H23N3O3S2

Molecular Weight

405.5 g/mol

IUPAC Name

N-butyl-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide

InChI

InChI=1S/C19H23N3O3S2/c1-3-4-9-20(2)16(23)13-22-15-8-12-27-17(15)18(24)21(19(22)25)10-7-14-6-5-11-26-14/h5-6,8,11-12H,3-4,7,9-10,13H2,1-2H3

InChI Key

WEAXKLGBUXGXLL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)CN1C2=C(C(=O)N(C1=O)CCC3=CC=CS3)SC=C2

Origin of Product

United States

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